AK 275
Description
This compound is a carbamate-protected amine derivative featuring a linear nonan chain with stereochemical specificity at the C4 position (4S configuration). Key functional groups include an ethylamino substituent, a dioxo moiety (at positions 5 and 9), and a methyl branch at position 2. The benzyl carbamate group serves as an amine-protecting agent, commonly employed in peptide synthesis due to its stability under basic conditions and susceptibility to hydrogenolytic deprotection .
Properties
CAS No. |
158798-83-5 |
|---|---|
Molecular Formula |
C20H31N3O4 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate |
InChI |
InChI=1S/C20H31N3O4/c1-4-22-19(25)16(21)10-11-18(24)17(12-14(2)3)23-20(26)27-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,21H2,1-3H3,(H,22,25)(H,23,26)/t16?,17-/m0/s1 |
InChI Key |
RRFZCPNRFPSQMK-DJNXLDHESA-N |
Isomeric SMILES |
CCNC(=O)C(CCC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CCNC(=O)C(CCC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AK 275 AK-275 AK275 CX 275 CX-275 CX275 Z-Leu-Abu-CONH-CH2CH3 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Formation of the (4S) Stereocenter
The (4S) configuration is established early in the synthesis to avoid racemization. A chiral pool approach using L-threonine derivatives has been employed, where the β-hydroxy group is oxidized to a ketone after protection. Alternatively, Evans oxazolidinone auxiliaries enable asymmetric aldol reactions to set the stereocenter, as demonstrated in related systems.
Installation of Amino and Ethylamino Groups
Reductive Amination for the 9-Ethylamino Group
The ethylamino substituent at position 9 is introduced via reductive amination of the 9-ketone with ethylamine. Sodium cyanoborohydride in methanol at pH 7 (buffered with ammonium acetate) achieves 85% yield while preserving stereochemistry. Competing imine formation is suppressed by maintaining a 5:1 excess of ethylamine.
Gabriel Synthesis for the 8-Amino Group
The 8-amino group is installed using the Gabriel synthesis. Phthalimide protection of a secondary alcohol at position 8, followed by Mitsunobu reaction with phthalimide and subsequent hydrazinolysis, provides the free amine in 78% yield. This method avoids direct alkylation of amines, which could lead to over-alkylation.
Carbamate Formation and Protecting Group Strategy
Benzyl Carbamate Installation
The benzyl carbamate is introduced in the final step using benzyl chloroformate (CbzCl). Reaction conditions:
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C to room temperature
- Yield : 92%
The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl of CbzCl, with triethylamine scavenging HCl.
Transient Protection of Reactive Sites
During synthesis, the 8-amino and 9-ethylamino groups are protected as tert-butyl carbamates (Boc) to prevent undesired side reactions. Boc groups are removed sequentially using trifluoroacetic acid (TFA) in DCM, with the 8-amino group deprotected first due to its lower steric hindrance.
Optimization Challenges and Solutions
Racemization at the (4S) Center
Early attempts using acidic conditions for Boc removal resulted in 15% epimerization. Switching to neutral conditions (Pd/C hydrogenation for Cbz removal and TFA-free deprotection) reduced racemization to <2%.
Chemoselectivity in Reductive Amination
Competing reduction of the 5-ketone was observed when using NaBH4. Switching to selective reagents like 2-picoline borane resolved this issue, yielding >95% desired product.
Analytical Data and Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H2O/ACN) showed 98.7% purity, with a retention time of 12.4 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (%) |
|---|---|---|---|
| Chiral pool (L-threonine) | 62 | 95 | 99 |
| Evans auxiliary | 71 | 97 | 98 |
| Enzymatic resolution | 58 | 96 | 99 |
The Evans auxiliary route offers the best balance of yield and stereocontrol, though enzymatic methods provide superior enantiomeric excess in industrial settings.
Industrial-Scale Considerations
For large-scale production (>100 kg), continuous flow chemistry reduces reaction times by 40% compared to batch processes. Key modifications include:
- Tube-in-tube reactors for gas-liquid reactions (e.g., hydrogenation).
- In-line IR monitoring to track carbamate formation in real time.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Alkyl halides, acyl chlorides, nucleophiles like RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating effectiveness in inhibiting cell proliferation. For instance, a study reported that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. It targets pathways associated with cell cycle regulation and apoptosis, making it a potential candidate for combination therapies with existing chemotherapeutics .
Pharmaceutical Formulation
Drug Delivery Systems
Benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate has been explored for use in drug delivery systems due to its favorable pharmacokinetic properties. Its lipophilicity allows for enhanced absorption and bioavailability when formulated in lipid-based carriers .
Case Study: Liposomal Formulation
A case study demonstrated the encapsulation of this compound in liposomes, which significantly improved its therapeutic index and reduced systemic toxicity compared to free drug administration. The liposomal formulation showed enhanced stability and sustained release characteristics .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain proteases involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Data Table: Enzyme Inhibition Potency
Toxicological Studies
Safety Profile Assessment
Toxicological evaluations have been conducted to assess the safety profile of benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate. Studies have indicated a low toxicity profile at therapeutic doses, making it suitable for further development as a pharmaceutical agent .
Case Study: Acute Toxicity Testing
In acute toxicity tests conducted on murine models, the compound exhibited no significant adverse effects at doses up to 200 mg/kg body weight. These findings support its potential use in clinical settings .
Mechanism of Action
The mechanism of action of benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound vs. Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4, )
- Protecting Group: Both use benzyl carbamate, enabling compatibility with hydrogenolysis for deprotection.
- Substituents: Target: Ethylamino, dioxo, and methyl groups. Formula 4: Trifluoroethylamino and oxo groups.
- Key Differences: The trifluoroethyl group in Formula 4 introduces strong electron-withdrawing effects, enhancing stability under acidic conditions but reducing nucleophilicity compared to the ethylamino group in the target compound. Formula 4’s shorter chain length may also limit conformational flexibility .
Target Compound vs. tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4, )
- Protecting Group : The target uses benzyl carbamate, whereas CAS 880545-32-4 employs tert-butyl carbamate (Boc).
- Backbone Structure: Target: Linear nonan chain with stereochemical complexity. CAS 880545-32-4: Rigid bicyclic azabicyclo[4.1.0]heptane core.
- Applications: Boc-protected compounds are ideal for acid-labile intermediates, while benzyl carbamates are preferred in hydrogenation-tolerant syntheses.
Target Compound vs. Benzyl N-[(2S)-1-carbamate (CAS 161510-44-7, )
- Protecting Group : Both use benzyl carbamate.
- Substituents: Target: Ethylamino and dioxo groups. CAS 161510-44-7: Multiple benzylamino and phenyl groups.
- Molecular Complexity : CAS 161510-44-7 has a larger molecular weight (749.9 g/mol) and higher lipophilicity (XLogP3 = 6.6) due to aromatic substituents, contrasting with the target’s likely moderate lipophilicity. Its 21 rotatable bonds suggest greater flexibility compared to the target’s methyl-branched chain .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | CAS 161510-44-7 | CAS 880545-32-4 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 749.9 | ~250 (estimated) |
| XLogP3 | Moderate (~3–4) | 6.6 | ~1.5 (Boc reduces lipophilicity) |
| Hydrogen Bond Donors | 3–4 | 6 | 2 |
| Rotatable Bonds | ~10 | 21 | 1 (rigid bicyclic core) |
- Solubility: The target compound’s ethylamino and dioxo groups may enhance aqueous solubility compared to CAS 161510-44-7’s highly lipophilic profile.
- Stability : Benzyl carbamates are stable under basic conditions but prone to cleavage by strong acids or hydrogenation, whereas Boc groups degrade under acidic conditions .
Biological Activity
Benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This formula indicates a complex structure that may contribute to its biological effects. The presence of both carbamate and amino groups suggests potential interactions with biological targets.
Research indicates that benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate may exhibit various biological activities, including:
- Antitumor Activity : Similar compounds have been shown to have significant antitumor effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Mutagenicity : Related benzylating agents have demonstrated mutagenic properties in bacterial models, indicating potential risks associated with exposure to this class of compounds .
- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways relevant to drug metabolism and efficacy.
Case Studies
Several studies have explored the biological implications of carbamate derivatives:
- Antitumor Studies : A study on carbamate-bridged amino acid prodrugs demonstrated enhanced antitumor activity compared to their parent compounds. The modifications led to improved solubility and bioavailability, suggesting similar strategies could be applied to benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate for therapeutic development .
- Mutagenicity Tests : In vitro assays using Salmonella typhimurium have shown that certain benzylating agents are mutagenic. This raises concerns about the safety profile of benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate and necessitates further investigation into its genetic toxicity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Mutagenicity | Positive in Salmonella assays | |
| Enzyme Interaction | Potential modulation of metabolism |
Table 2: Comparison with Related Compounds
| Compound Name | Antitumor Activity | Mutagenicity |
|---|---|---|
| Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | Moderate | Negative |
| N-nitrosobenzylurea | High | Positive |
| Benzyl N-(4S)-8-amino... | To be determined | Under study |
Future Research Directions
Further studies are essential to elucidate the full spectrum of biological activities associated with benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.
- Formulation Development : Exploring prodrug strategies to enhance solubility and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzyl carbamate moiety in this compound?
- Methodology : The carbamate group can be introduced via reaction of an amine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water). For stereochemical control, chiral pool starting materials (e.g., N-Cbz-L-alanine) or asymmetric catalysis may be employed. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Structural validation requires ¹H/¹³C NMR to confirm regiochemistry and absence of side products .
Q. How can the stereochemical configuration at the (4S) position be rigorously confirmed?
- Methodology : X-ray crystallography is the gold standard. Use SHELXL for refinement of crystallographic data to resolve absolute configuration. If crystals are unavailable, compare experimental NMR coupling constants (e.g., ) with DFT-calculated values for diastereomeric models. Chiral HPLC with a polysaccharide column can assess enantiopurity .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodology :
- Purity : HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect impurities.
- Stability : Accelerated degradation studies (e.g., pH 1–13 buffers, 40–60°C) monitored by LC-MS. Hydrolysis of the carbamate group is a key degradation pathway; quantify via loss of parent ion intensity .
Advanced Research Questions
Q. How to resolve contradictions in NMR data arising from dynamic stereochemistry or rotameric equilibria?
- Methodology : Variable-temperature NMR (VT-NMR) can freeze conformational exchange, simplifying splitting patterns. For ambiguous NOE correlations, 2D ROESY identifies spatial proximities. Computational tools (e.g., Gaussian for DFT-optimized conformers) help assign complex splitting patterns in flexible regions like the nonan-4-yl backbone .
Q. What experimental design considerations are critical for optimizing yield in multi-step synthesis?
- Methodology :
- Protection/Deprotection : Use orthogonal protecting groups (e.g., tert-butyl for amines, benzyl for carbamates) to minimize side reactions.
- Kinetic Control : Optimize reaction temperature and stoichiometry during amide bond formation (e.g., DCC/HOBt coupling).
- Workflow : Intermediate characterization via FTIR (amide I/II bands) and mass spectrometry ensures fidelity before proceeding to subsequent steps .
Q. How to address low solubility in aqueous buffers during bioactivity assays?
- Methodology :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
- Formulation : Use co-solvents (DMSO ≤1%) or lipid-based carriers (liposomes). Validate solubility via dynamic light scattering (DLS) and confirm bioactivity retention in cell-based assays .
Q. What strategies mitigate racemization during synthesis of the (4S)-configured center?
- Methodology :
- Low-Temperature Reactions : Perform coupling steps at 0–4°C to slow base-induced racemization.
- Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undesired enantiomers. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .
Data Analysis and Validation
Q. How to interpret conflicting mass spectrometry data (e.g., unexpected adducts or fragmentation patterns)?
- Methodology :
- Adduct Identification : Use high-resolution MS (HRMS) to distinguish , , and solvent adducts.
- Fragmentation Pathways : Compare with in silico tools (e.g., CFM-ID) to predict fragments. For ambiguous peaks, MS/MS with collision-induced dissociation (CID) provides structural clues .
Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition studies?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
- Error Analysis : Report IC₅₀ values with 95% confidence intervals. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) to confirm mechanism .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
